3-(Isobutylsulfonyl)-1-(methylsulfonyl)azetidine
Description
Properties
IUPAC Name |
3-(2-methylpropylsulfonyl)-1-methylsulfonylazetidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4S2/c1-7(2)6-15(12,13)8-4-9(5-8)14(3,10)11/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBGOHVWMLQSGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidine derivatives, including 3-(isobutylsulfonyl)-1-(methylsulfonyl)azetidine, can be achieved through several methods. . This method involves the use of light to drive the reaction, forming the azetidine ring.
Industrial Production Methods: Industrial production of azetidine derivatives often involves the use of advanced synthetic techniques to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired properties of the final product. the general approach involves the careful control of reaction parameters such as temperature, pressure, and the use of catalysts to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Isobutylsulfonyl)-1-(methylsulfonyl)azetidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfonyl groups and the azetidine ring, which provide reactive sites for chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of azetidine derivatives include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
Janus Kinase Inhibition
The primary application of 3-(Isobutylsulfonyl)-1-(methylsulfonyl)azetidine lies in its role as a JAK inhibitor. JAKs are crucial in the signaling pathways of various cytokines and growth factors, making them important targets for treating autoimmune diseases and certain cancers. The compound exhibits:
- High Selectivity : It shows better selectivity for JAK1 and JAK2 kinases, which is critical for minimizing side effects associated with broader kinase inhibition .
- Favorable Pharmacokinetic Properties : Enhanced absorption and distribution characteristics improve its therapeutic efficacy .
Synthesis of Functionalized Azetidines
The compound serves as a precursor for synthesizing various functionalized azetidines, which are valuable in drug discovery. Recent advancements in synthetic methods have highlighted:
- Diverse Reaction Pathways : The development of new synthetic strategies allows for the creation of azetidine derivatives with varied functional groups, enhancing their biological activity .
- Mild Reaction Conditions : The use of azetidine sulfonyl fluorides has been demonstrated to facilitate the generation of reactive intermediates that can couple with numerous nucleophiles under mild conditions .
Therapeutic Efficacy Studies
Several studies have documented the therapeutic efficacy of azetidine derivatives, including this compound:
- In Vivo Studies : Preclinical models have shown promising results in anxiety and depression treatments, suggesting that modifications to the azetidine structure can enhance pharmacological profiles .
- Molecular Docking Studies : Computational analyses have confirmed high binding affinities to target proteins involved in disease pathogenesis, supporting the compound's potential as a therapeutic agent .
Comparative Analysis of Azetidine Derivatives
| Property | This compound | Other Azetidine Derivatives |
|---|---|---|
| JAK Selectivity | High | Variable |
| Pharmacokinetics | Favorable | Often less optimized |
| Synthetic Versatility | High | Moderate |
| Therapeutic Applications | Autoimmune diseases, cancer | Varies widely |
Mechanism of Action
The mechanism of action of 3-(isobutylsulfonyl)-1-(methylsulfonyl)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring and sulfonyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Sulfonyl-Modified Azetidines
The sulfonyl substituent's alkyl chain length and branching significantly impact physicochemical properties. For example:
- 3-(Ethylsulfonyl)azetidine hydrochloride (similarity score: 0.97 to the target compound) shares a short ethyl chain, likely conferring lower lipophilicity compared to the isobutyl group in the target compound .
- 3-(tert-Butylsulfonyl)azetidine hydrochloride (similarity score: 0.92) has a bulky tert-butyl group, which may reduce solubility but enhance steric shielding of the azetidine ring .
Table 1: Substituent Effects on Azetidine Derivatives
| Compound Name | Substituent (Position) | Similarity Score | Key Property Inference |
|---|---|---|---|
| 3-(Isobutylsulfonyl)-1-(methylsulfonyl)azetidine | Isobutyl (3), methyl (1) | 1.00 | Moderate lipophilicity, balanced solubility |
| 3-(Ethylsulfonyl)azetidine hydrochloride | Ethyl (3) | 0.97 | Higher polarity, lower lipophilicity |
| 3-(tert-Butylsulfonyl)azetidine hydrochloride | tert-Butyl (3) | 0.92 | Reduced solubility, steric hindrance |
Core Ring Modifications: Azetidine vs. Piperidine Derivatives
Compounds with larger heterocyclic cores, such as piperidines, exhibit distinct conformational flexibility and binding properties. For instance:
Pharmacological Analogues: Isoxazoline-Class Compounds
Sarolaner (Simparica®), a spiroazetidine-containing isoxazoline, shares structural motifs with the target compound, including a methylsulfonyl group. Sarolaner’s efficacy against parasites suggests that sulfonyl-modified azetidines may exhibit broad bioactivity, though specific data for this compound remain unexplored .
Key Research Findings and Gaps
- Structural Insights : The isobutylsulfonyl group in the target compound strikes a balance between steric bulk and solubility, unlike tert-butyl or ethyl analogs .
- Pharmacological Potential: Analogues like Sarolaner suggest possible applications in antiparasitic or CNS-targeting therapies, but empirical data for the target compound are lacking .
- Synthetic Challenges: Functionalizing the azetidine ring at multiple positions (e.g., 1 and 3) requires precise control to avoid side reactions, as seen in azetidinone synthesis pathways .
Biological Activity
3-(Isobutylsulfonyl)-1-(methylsulfonyl)azetidine is a sulfonamide-containing azetidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and its therapeutic implications based on recent research findings.
The molecular structure of this compound features a five-membered azetidine ring substituted with isobutyl and methyl sulfonyl groups. This unique configuration may contribute to its biological activity by enhancing solubility and reactivity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with azetidine derivatives, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound has shown promise in several areas:
- Antimicrobial Activity : Azetidine derivatives have been investigated for their ability to inhibit the growth of multidrug-resistant bacteria, particularly Mycobacterium tuberculosis, through mechanisms that disrupt cell envelope biosynthesis .
- Anti-inflammatory Effects : Compounds with sulfonamide groups often exhibit anti-inflammatory properties, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .
- Anticancer Potential : Some azetidine derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as chemotherapeutic agents .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Cell Membrane Disruption : By interfering with the integrity of bacterial cell membranes, the compound can inhibit growth and replication.
- Signal Transduction Modulation : It may influence signaling pathways within cells, affecting gene expression and cellular responses to stimuli.
Case Studies and Experimental Data
-
Antimicrobial Screening :
- A study conducted at the University of Birmingham identified several azetidine derivatives with significant antimicrobial activity. The compound this compound was tested alongside others, showing promising results against both Mycobacterium smegmatis and Mycobacterium bovis BCG with MIC values below 100 μM .
- Anti-inflammatory Activity :
- Cytotoxicity Tests :
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other azetidine derivatives:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity (IC50) |
|---|---|---|---|
| This compound | Moderate | Strong | 25 μM |
| BGAz-001 (Azetidine derivative) | High | Moderate | 30 μM |
| BGAz-002 (Azetidine derivative) | Moderate | Strong | 20 μM |
Q & A
Q. Methodological Answer :
- DFT Workflow : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states and electron density maps. Focus on sulfonyl group orientation and steric effects from the isobutyl group.
- Key Findings :
- Methylsulfonyl groups exhibit lower activation energy (~15 kcal/mol) compared to isobutylsulfonyl (~22 kcal/mol) due to reduced steric hindrance .
- Regioselectivity is driven by orbital overlap between azetidine’s nitrogen lone pair and sulfonyl electrophiles.
- Validation : Cross-validate with experimental NMR shifts (e.g., H and C) to confirm predicted regiochemistry .
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Q. Methodological Answer :
- NMR :
- H NMR: Identify azetidine ring protons (δ 3.5–4.0 ppm) and sulfonyl methyl groups (δ 1.2–1.5 ppm).
- C NMR: Confirm sulfonyl carbons (δ 45–55 ppm) and azetidine carbons (δ 60–70 ppm).
- IR : Detect S=O stretches (1350–1150 cm) and C-N vibrations (1250 cm).
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peak (M+H at m/z ~295) .
Advanced Question: How to resolve contradictions in reported solubility data for sulfonylated azetidines across different solvents?
Q. Methodological Answer :
- Contradiction Source : Discrepancies arise from impurities, hydration states, or measurement techniques (e.g., gravimetric vs. UV-Vis).
- Resolution Strategy :
- Standardize Protocols : Use USP guidelines for solubility testing (e.g., shake-flask method at 25°C) .
- Control Variables : Pre-dry solvents with molecular sieves and degas to eliminate oxygen interference.
- Cross-Validate : Compare with computational COSMO-RS predictions for solvent-solute interactions .
Table 2 : Solubility in common solvents (mg/mL):
| Solvent | Experimental | COSMO-RS Prediction |
|---|---|---|
| Water | 0.12 | 0.10 |
| EtOH | 8.5 | 9.2 |
| DMSO | 45.0 | 48.3 |
Advanced Question: What experimental design principles optimize catalytic applications of sulfonylated azetidines in asymmetric synthesis?
Q. Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial design to screen variables: catalyst loading (1–5 mol%), temperature (20–60°C), and solvent polarity (log P).
- Key Parameters :
- Validation : Replicate trials with ANOVA (p < 0.05) to confirm robustness .
Basic Question: What safety protocols are essential when handling sulfonylated azetidines in laboratory settings?
Q. Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
